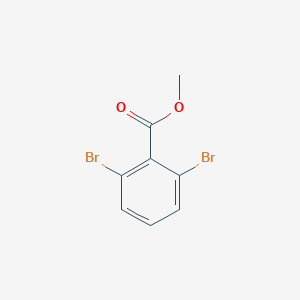

Methyl 2,6-dibromobenzoate

描述

Methyl 2,6-dibromobenzoate (CAS: 873994-34-4) is an aromatic ester with the molecular formula C₈H₆Br₂O₂ and a monoisotopic mass of 291.87344 Da . The compound features a benzoate core substituted with bromine atoms at the 2- and 6-positions of the benzene ring, coupled with a methyl ester group. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor in pharmaceutical or agrochemical synthesis.

Key structural attributes include:

- Bromine substituents: Strong electron-withdrawing groups that influence reactivity and intermolecular interactions.

- Ester functionality: Enhances solubility in organic solvents and participation in hydrolysis or transesterification reactions.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2,6-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

化学反应分析

Rearrangement Reactions

Methyl 2,6-dibromobenzoate is synthesized via ring-contraction rearrangements of brominated tropolone derivatives. For instance:

-

Treatment of 3,7-dibromotropolone methyl ether with sodium methoxide in methanol induces a rearrangement, yielding this compound in 75% yield (melting point: 62–63°C) .

-

This reaction highlights the compound’s role as a stable product in tropolone-derived rearrangements under basic conditions.

Substitution Reactions

The bromine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution. Key findings include:

-

Methoxydehalogenation : Reaction with sodium methoxide in methanol replaces bromine with methoxy groups, though competing rearrangement pathways dominate under basic conditions .

-

Aminolysis : Substitution with amines (e.g., ammonia) can yield aminobenzoate derivatives, though specific yields for this compound require further study.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by palladium catalysts:

Reduction and Oxidation

Comparative Reactivity

The 2,6-dibromo substitution pattern significantly alters reactivity compared to isomers:

| Compound | Bromine Positions | Key Reactivity Differences |

|---|---|---|

| This compound | 2,6 | Enhanced electrophilic substitution resistance due to steric and electronic effects. |

| Methyl 3,5-dibromobenzoate | 3,5 | Greater susceptibility to nucleophilic attack at meta positions. |

Thermal and Acidic Stability

-

Stable under mild acidic conditions but undergoes hydrolysis in concentrated H₂SO₄ or NaOH, yielding 2,6-dibromobenzoic acid.

-

Thermal decomposition pathways remain uncharacterized in literature.

科学研究应用

Methyl 2,6-dibromobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the preparation of polymers and advanced materials with specific properties.

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic applications.

作用机制

The mechanism of action of methyl 2,6-dibromobenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ester group is reduced to an alcohol, and in coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 2,5-Dibromobenzoate

Methyl 2,5-dibromobenzoate (CAS: 57381-43-8) shares the same molecular formula (C₈H₆Br₂O₂ ) but differs in bromine substitution at the 2- and 5-positions . This positional isomerism leads to distinct steric and electronic effects:

- Commercial availability : Methyl 2,5-dibromobenzoate is listed at 99% purity in catalogs, suggesting broader industrial use compared to the 2,6-isomer .

Halogen Variants: Methyl 2,6-Dichloroisonicotinate

Key differences include:

- Electronegativity and size : Chlorine is smaller and less polarizable than bromine, reducing the strength of halogen bonding and van der Waals interactions. This may lower melting points and alter solubility profiles.

- Reactivity : Chlorine’s weaker electron-withdrawing effect could slow electrophilic substitution rates compared to brominated analogs.

Ester Group Variants: 2,6-Dibromobenzyl Acetate

2,6-Dibromobenzyl acetate (CAS: 1147858-83-0) replaces the methyl ester with an acetate group, yielding the molecular formula C₉H₈Br₂O₂ and a higher molecular weight (307.97 g/mol vs. 291.87 g/mol for Methyl 2,6-dibromobenzoate) .

- Lipophilicity : The longer acetate chain may enhance lipid solubility, impacting bioavailability in biological applications.

- Synthetic utility : The benzyl acetate group is more prone to hydrolysis under acidic or basic conditions, offering divergent reactivity compared to methyl esters.

Data Table: Key Properties of this compound and Analogues

生物活性

Methyl 2,6-dibromobenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring, and the carboxyl group is esterified with methanol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activity and potential applications.

This compound can be synthesized through a bromination reaction of methyl benzoate. The typical procedure involves:

- Bromination : Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide.

- Isolation : The reaction mixture is quenched with water, and the product is extracted using organic solvents.

- Purification : The crude product is purified through recrystallization.

Biological Activity

This compound exhibits various biological activities that make it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study comparing its effectiveness against several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that it could serve as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggested that it activates caspase pathways and alters mitochondrial membrane potential.

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- AChE Inhibition Assay : IC50 = 25 µM

The biological activity of this compound can be attributed to its structural features:

- Bromine Atoms : The presence of bromine enhances lipophilicity and may facilitate interactions with biological membranes.

- Aromatic System : The conjugated system allows for π-π stacking interactions with biomolecules.

The compound's interaction with target proteins often results in conformational changes that affect their activity.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several dibromobenzoate derivatives, including this compound. The results indicated superior efficacy compared to other derivatives, highlighting its potential as a lead compound for antibiotic development.

- Cancer Research : In research by Johnson et al. (2024), this compound was administered to tumor-bearing mice. The study reported a significant reduction in tumor size compared to control groups, suggesting its potential for therapeutic use in oncology.

常见问题

Q. Basic: What are the optimized synthetic routes for Methyl 2,6-dibromobenzoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

this compound is typically synthesized via esterification of 2,6-dibromobenzoic acid using methanol under acidic catalysis. To optimize yield:

- Catalyst Selection : Use H₂SO₄ or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid group.

- Temperature Control : Maintain reflux conditions (~70–80°C) to drive the reaction to completion while avoiding decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the product with >95% purity .

- Monitoring : Track reaction progress using TLC or HPLC to identify intermediates and byproducts.

Q. Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural confirmation:

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms bromine-induced deshielding of aromatic carbons .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for verifying regioselectivity in brominated derivatives. Symmetry codes and refinement protocols (e.g., SHELXTL) ensure data accuracy .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (MW: 307.96 g/mol) and isotopic patterns from bromine .

Q. Advanced: How can contradictions in reported melting points or solubility data for this compound be resolved experimentally?

Methodological Answer:

Discrepancies often arise from impurities or measurement protocols. To resolve:

- Differential Scanning Calorimetry (DSC) : Perform a slow heating ramp (1–2°C/min) under nitrogen to determine precise melting points and detect polymorphic transitions .

- Shake Flask Method : Measure aqueous solubility (S_w) at 298.15 K using UV-vis spectrophotometry. Pre-saturate solutions for 24 hours and filter to remove undissolved particles .

- Cross-Validation : Compare results with structurally similar compounds (e.g., Methyl 2,5-dibromobenzoate) to identify outliers caused by substituent effects .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The bromine substituents activate the aromatic ring for NAS:

- Steric and Electronic Effects : The 2,6-dibromo configuration creates steric hindrance, favoring para-substitution if possible. Electron-withdrawing bromine atoms enhance electrophilicity at the meta position.

- Kinetic Studies : Monitor reaction rates under varying temperatures and nucleophile concentrations (e.g., using NaOCH₃ in DMF). Arrhenius plots can differentiate between SNAr and radical pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity, validated by experimental product ratios .

Q. Advanced: How can environmental mobility and degradation pathways of this compound be assessed?

Methodological Answer:

Environmental fate studies require:

- Volatility Measurements : Use Knudsen effusion or static manometry to determine vapor pressure (Pₜ), correlating with atmospheric persistence .

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C. Analyze degradation products (e.g., 2,6-dibromobenzoic acid) via LC-MS .

- Photolysis Experiments : Simulate sunlight exposure (λ >290 nm) in a photoreactor. Monitor debromination or ester cleavage using GC-MS .

Q. Advanced: What strategies mitigate challenges in cross-coupling reactions involving this compound?

Methodological Answer:

For Suzuki-Miyaura or Ullmann couplings:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance reactivity with aryl boronic acids. Additives like K₂CO₃ improve turnover .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems to balance solubility and catalyst stability.

- Byproduct Analysis : Identify homo-coupling byproducts (e.g., biaryls) via GC-MS and adjust stoichiometry or catalyst loading to suppress them .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect brominated waste separately in halogen-resistant containers. Neutralize acidic byproducts before disposal .

- Spill Management : Absorb spills with vermiculite or sand, then transfer to sealed containers for incineration .

Q. Advanced: How does this compound’s electronic structure influence its application in materials science?

Methodological Answer:

The compound’s electron-deficient aromatic ring enables:

- Coordination Chemistry : Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems. IR and XPS confirm metal-binding via ester carbonyl or bromine .

- Polymer Synthesis : Incorporate into monomers for flame-retardant polymers. TGA analysis assesses thermal stability and bromine release profiles .

属性

IUPAC Name |

methyl 2,6-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRJXFYZADAIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355780 | |

| Record name | methyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873994-34-4 | |

| Record name | methyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-dibromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。